1,4-Oxazepan-5-one oxime
CAS No.:
Cat. No.: VC14039857
Molecular Formula: C5H10N2O2
Molecular Weight: 130.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H10N2O2 |
---|---|
Molecular Weight | 130.15 g/mol |
IUPAC Name | N-(2,3,6,7-tetrahydro-1,4-oxazepin-5-yl)hydroxylamine |
Standard InChI | InChI=1S/C5H10N2O2/c8-7-5-1-3-9-4-2-6-5/h8H,1-4H2,(H,6,7) |
Standard InChI Key | VVJCJRRDIRFZIW-UHFFFAOYSA-N |
Canonical SMILES | C1COCCN=C1NO |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 1,4-oxazepan-5-one oxime consists of a seven-membered oxazepane ring with a ketone group at position 5 and an oxime functional group (-NOH) substituting the carbonyl oxygen. This configuration introduces both rigidity and reactivity, facilitating interactions with biological targets . Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of 1,4-Oxazepan-5-one Oxime
The compound’s hygroscopic nature necessitates careful storage under inert conditions . Its InChI key (OXDIYMHNQAWSCL-UHFFFAOYSA-N) and PubChem CID (7023020) provide standardized identifiers for database searches .
Synthesis and Derivative Formation
Synthetic routes to 1,4-oxazepan-5-one oxime often begin with chiral amino acids or propargylamines. Recent studies at İzmir Institute of Technology explored asymmetric synthesis using (R)-2-amino-2-(4-chlorophenyl)acetic acid as a starting material . Key steps include:
-
Protection of the Amino Group: Trityl chloride is employed to shield the amine functionality .
-
Reduction and Oxidation: Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to an alcohol, which is subsequently oxidized to an aldehyde using Dess-Martin periodinane .
-
Grignard Addition: Reaction with 3-chlorophenylmagnesium bromide introduces aromatic substituents .
-
Deprotection and Cyclization: Trifluoroacetic acid (TFA) removes the trityl group, but intramolecular cyclization to form the oxazepane ring has proven challenging, often requiring coupling reagents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) .
Despite these efforts, successful cyclization remains elusive, highlighting the need for optimized reaction conditions . Alternative methods involve nucleophilic substitutions and ring-opening reactions of epoxides.
Applications in Medicinal Chemistry
1,4-Oxazepan-5-one oxime’s versatility stems from its ability to mimic peptide backbones and interact with biological targets. Notable applications include:
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing inhibitors of protein-protein interactions, particularly between tumor suppressor p53 and oncoprotein MDM2 . By occupying MDM2’s hydrophobic pocket (Phe19, Trp23, Leu26), derivatives could reactivate p53-mediated apoptosis in cancer cells .
Central Nervous System (CNS) Modulation
Structural analogs exhibit affinity for GABAₐ receptors, suggesting potential anxiolytic or sedative properties. The oxime group’s hydrogen-bonding capability may enhance binding to enzymatic active sites, though specific mechanisms remain under investigation.
Parameter | Specification | Source |
---|---|---|
Hazard Codes | Xi (Irritant) | |
RIDADR Classification | PG 3 | |
Storage Conditions | Dry, inert atmosphere | |
Incompatibilities | Oxidizing agents |
The compound’s irritant properties necessitate personal protective equipment (PPE) during handling. Its hygroscopicity requires desiccated storage to prevent decomposition .
Recent Advances and Future Directions
Recent academic work has focused on derivatizing the oxazepane core with ester or benzyloxy groups to enhance bioavailability . For example, coupling with (E)-5-(benzyloxy)pent-2-enoic acid yielded intermediates with improved solubility, though cyclization hurdles persist . Future research should prioritize:
-
Catalyst Development: Enantioselective catalysts to streamline asymmetric synthesis.
-
In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles.
-
Computational Modeling: Predicting binding modes against MDM2 and other targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume